molecular formula C43H83NO7S B118457 DOTAP mesylate CAS No. 144139-73-1

DOTAP mesylate

Cat. No.: B118457
CAS No.: 144139-73-1
M. Wt: 758.2 g/mol
InChI Key: APGRDDRQPNSEQY-LQDDAWAPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DOTAP mesylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of long-chain fatty acids and a quaternary ammonium group, making it a subject of interest in both organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DOTAP mesylate typically involves the esterification of glycerol with octadec-9-enoic acid, followed by quaternization with trimethylamine. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

DOTAP mesylate undergoes several types of chemical reactions, including:

    Oxidation: The double bonds in the octadec-9-enoic acid moieties can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

Scientific Research Applications

DOTAP mesylate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Studied for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.

Mechanism of Action

The mechanism of action of DOTAP mesylate involves its interaction with cell membranes, where the long-chain fatty acids integrate into the lipid bilayer, altering membrane fluidity and permeability. The quaternary ammonium group can interact with negatively charged components of the cell membrane, leading to potential antimicrobial effects. Molecular targets include membrane proteins and lipid components, with pathways involving disruption of membrane integrity and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dioleoyloxy-3-(trimethylammonium)propane
  • 2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium

Uniqueness

Compared to similar compounds, DOTAP mesylate is unique due to its specific combination of long-chain unsaturated fatty acids and a quaternary ammonium group. This combination imparts distinct physicochemical properties, such as enhanced membrane interaction and potential antimicrobial activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGRDDRQPNSEQY-LQDDAWAPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H83NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.